

AM-8735 experimental protocol for cell culture

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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12291446

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Application Notes and Protocols for AM-8735

Audience: Researchers, scientists, and drug development professionals.

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Under normal physiological conditions, the MDM2 E3 ubiquitin ligase targets the tumor suppressor protein p53 for proteasomal degradation, maintaining low intracellular p53 levels. In many cancers harboring wild-type TP53, MDM2 is overexpressed, leading to excessive p53 suppression and allowing cancer cells to evade apoptosis and proliferate. **AM-8735** binds to the p53-binding pocket of MDM2, disrupting the interaction and preventing the degradation of p53.[2][3] This leads to the stabilization and accumulation of p53, which in turn activates downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with functional, wild-type p53.[2][4]

These application notes provide detailed protocols for the in vitro characterization of **AM-8735** in relevant cell culture models.

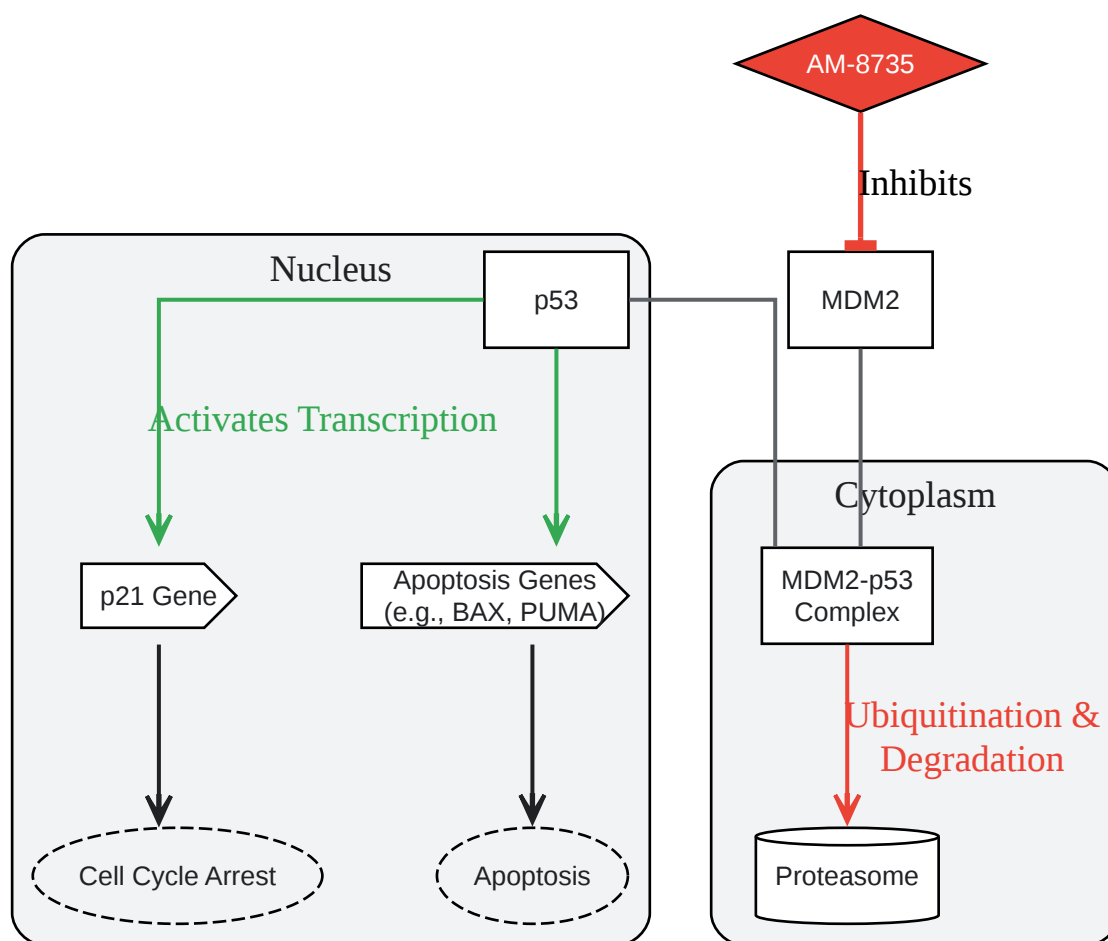
Quantitative Data Summary

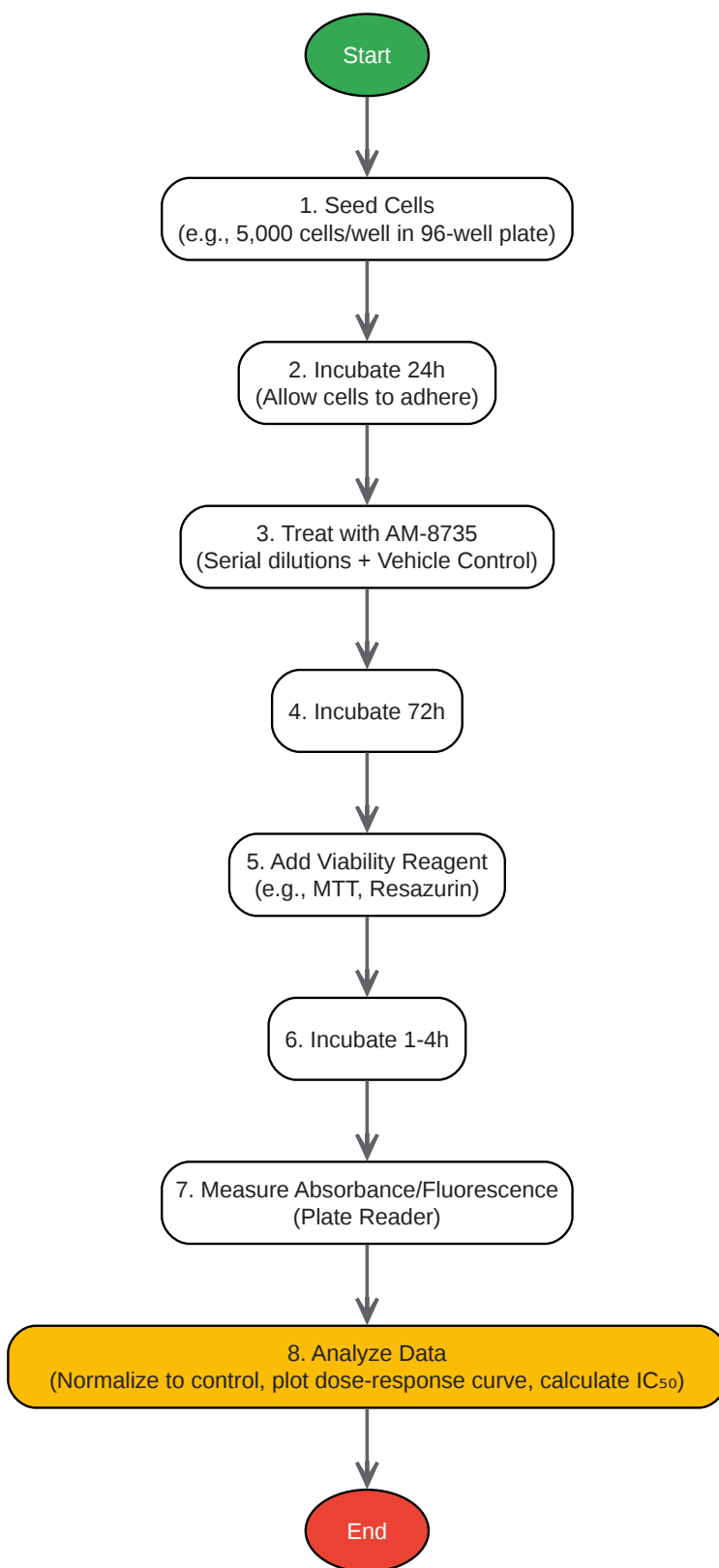
The following table summarizes the key in vitro potency metrics for **AM-8735**. The data demonstrates high potency and selectivity for p53 wild-type cells.

Assay Type	Metric	Value	Cell Line / Conditions	Reference
Biochemical Assay	IC ₅₀	25 nM	MDM2/p53 Interaction Assay	[1]
Cell Growth Inhibition	IC ₅₀	63 nM	p53 wild-type cells	[1]
Cell Growth Inhibition	IC ₅₀	>25 µM	p53-deficient cells	[1]
p53 Target Gene Induction	IC ₅₀	160 nM	p21 mRNA induction in HCT116 (p53-wt)	[1]

Signaling Pathway and Mechanism of Action

AM-8735 functions by disrupting the autoregulatory feedback loop between MDM2 and p53. The diagram below illustrates this mechanism.





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